(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine
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Overview
Description
(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a hydroxyiminoindenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine typically involves multiple steps, starting with the preparation of the indene derivative. The key steps include:
Formation of the Indene Derivative: This involves the reaction of 4-chlorobenzaldehyde with a suitable indene precursor under acidic conditions to form the indene derivative.
Hydroxyimino Formation: The indene derivative is then reacted with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino group.
Final Coupling: The hydroxyiminoindenylidene intermediate is coupled with a suitable amine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- **(NE)-N-[(3E)-2-(4-bromophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine
- **(NE)-N-[(3E)-2-(4-fluorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine
- **(NE)-N-[(3E)-2-(4-methylphenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine
Uniqueness
(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-7-5-9(6-8-10)13-14(17-19)11-3-1-2-4-12(11)15(13)18-20/h1-8,13,19-20H/b17-14-,18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAUENXJZVKHQP-UBTQEXSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C(C2=NO)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2/C(=N/O)/C(/C(=N\O)/C2=C1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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